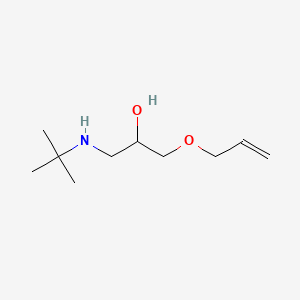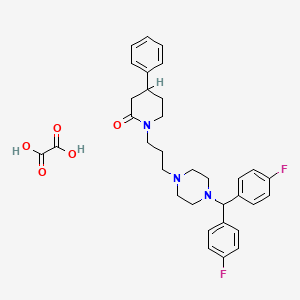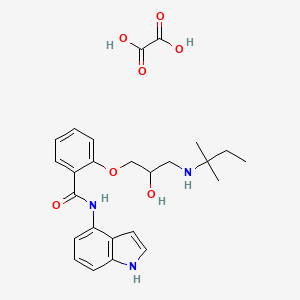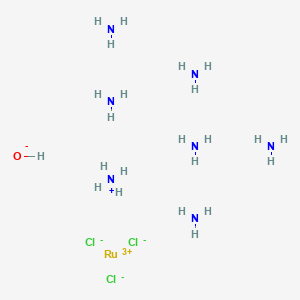
Azanium;azane;ruthenium(3+);trichloride;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide is a complex compound with the molecular formula Cl3H23N7ORu. It is a coordination compound where ruthenium is in the +3 oxidation state, coordinated with six ammonia molecules and three chloride ions. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide typically involves the reaction of ruthenium trichloride with an excess of ammonia in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{RuCl}_3 + 6\text{NH}_3 + \text{NH}_4\text{OH} \rightarrow [\text{Ru}(\text{NH}_3)_6]\text{Cl}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the starting materials, precise control of reaction conditions, and the use of advanced techniques to isolate and purify the final product. The compound is then subjected to quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: Ligand substitution reactions where ammonia ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and carbonyls under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce ruthenium(II) complexes.
Scientific Research Applications
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Employed in biochemical assays and as a probe for studying electron transfer processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the production of advanced materials and as a component in electrochemical devices.
Mechanism of Action
The mechanism by which Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide exerts its effects involves its ability to coordinate with various substrates and participate in electron transfer reactions. The molecular targets and pathways include interactions with nucleic acids, proteins, and other biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Hexaammineruthenium(III) chloride
- Chloropentaammineruthenium(III) chloride
- Tris(2,2’-bipyridyl)ruthenium(II) complex
Uniqueness
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide is unique due to its specific coordination environment and the presence of ammonium hydroxide as a reaction product. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
Cl3H23N7ORu |
|---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
azanium;azane;ruthenium(3+);trichloride;hydroxide |
InChI |
InChI=1S/3ClH.7H3N.H2O.Ru/h3*1H;7*1H3;1H2;/q;;;;;;;;;;;+3/p-3 |
InChI Key |
LFKSXMBLMKWHKI-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].N.N.N.N.N.N.[OH-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


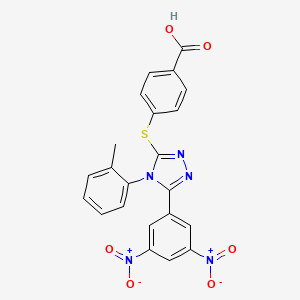
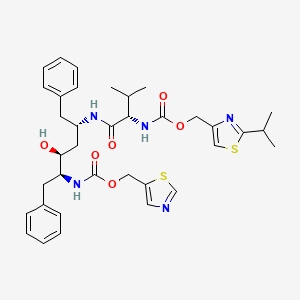
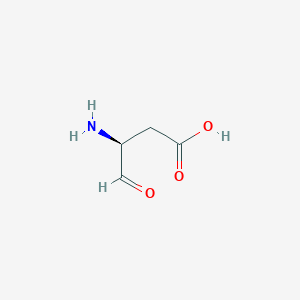
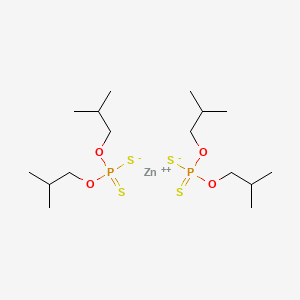
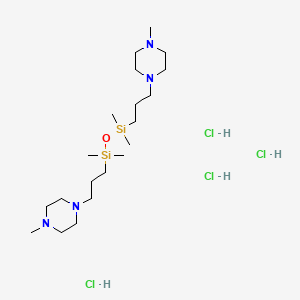
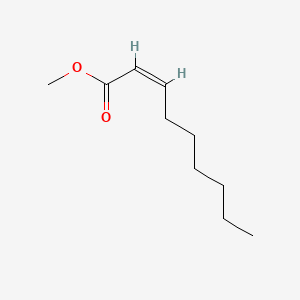

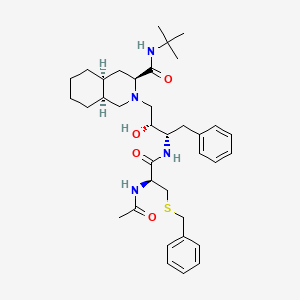
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
